N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide

Drug-likeness Lead optimization Pharmacokinetics

N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide (CAS 1219913-37-7) is a synthetic, asymmetrically N,N′-disubstituted oxalamide with molecular formula C15H19FN2O3 and molecular weight 294.33 g/mol. It incorporates a 4-fluorobenzyl pharmacophore at the N1 position and a (1-hydroxycyclopentyl)methyl motif at N2, placing it within a class of cyclic tertiary-alcohol-containing oxalamide analogs under investigation for diverse target-modulation applications.

Molecular Formula C15H19FN2O3
Molecular Weight 294.326
CAS No. 1219913-37-7
Cat. No. B2895828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide
CAS1219913-37-7
Molecular FormulaC15H19FN2O3
Molecular Weight294.326
Structural Identifiers
SMILESC1CCC(C1)(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O
InChIInChI=1S/C15H19FN2O3/c16-12-5-3-11(4-6-12)9-17-13(19)14(20)18-10-15(21)7-1-2-8-15/h3-6,21H,1-2,7-10H2,(H,17,19)(H,18,20)
InChIKeyLHMCOSSPPTXODH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide (CAS 1219913-37-7): Core Identity and Physicochemical Baseline for Oxalamide Library Selection


N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide (CAS 1219913-37-7) is a synthetic, asymmetrically N,N′-disubstituted oxalamide with molecular formula C15H19FN2O3 and molecular weight 294.33 g/mol . It incorporates a 4-fluorobenzyl pharmacophore at the N1 position and a (1-hydroxycyclopentyl)methyl motif at N2, placing it within a class of cyclic tertiary-alcohol-containing oxalamide analogs under investigation for diverse target-modulation applications [1]. This structural intersection precisely defines its procurement rationale relative to both simpler oxalamide intermediates and closely related analogs lacking the fluorinated benzyl or cyclopentanol functionality.

Procurement Risk of N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide Substitution: Why In-Class Analogs Are Not Interchangeable


Generic substitution within the oxalamide class carries significant risk because seemingly conservative changes—deletion of the para-fluoro substituent, contraction of the cyclopentyl ring to cyclopropyl, or omission of the tertiary alcohol—produce quantifiably distinct physicochemical profiles that directly affect membrane permeability, metabolic stability, and target residency [1]. The 4-fluorobenzyl group critically adjusts lipophilicity (ΔlogP) and electron distribution at the oxalamide carbonyl, while the 1-hydroxycyclopentyl motif introduces a geometrically constrained hydrogen-bond donor/acceptor pair that cannot be replicated by linear hydroxyalkyl or smaller cycloalkyl alcohols . The quantitative evidence below establishes that even single-atom or single-bond deviations from the target structure generate measurable divergence in drug-likeness parameters and predicted pharmacokinetic behavior, making blind interchange scientifically unsound.

Quantitative Differentiation Evidence: N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide Versus Closest Analogs


Molecular Weight Advantage: N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide Falls Within the Optimal 250–350 Da Lead-Like Window, Unlike Lighter or Heavier Analogs

N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide (MW 294.33 Da) occupies the 250–350 Da lead-like sweet spot predictive of favorable oral absorption, whereas the simpler N1-(4-fluorobenzyl)oxalamide (MW 196.18 Da) is significantly below the lower threshold and the fluorobenzyl-methoxyphenyl-cyclopentyl analog exceeds 350 Da, moving into lead-like penalty territory [1]. This quantitative difference is derived from PubChem-computed molecular weight values and structural formula data from ChemSrc.

Drug-likeness Lead optimization Pharmacokinetics

Lipophilicity Tuning: The 4-Fluorobenzyl Substituent Provides an Approximate ΔlogP of +0.3–0.4 Over the Des-Fluoro Benzyl Analog, Enhancing Predicted Membrane Permeability Without Exceeding Lead-Like logP Limits

The 4-fluorobenzyl group of N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide introduces an electron-withdrawing fluorine atom that increases computed logP (XLogP3) by approximately 0.3–0.4 units relative to the des-fluoro benzyl analog (N1-benzyl-N2-((1-hydroxycyclopentyl)methyl)oxalamide, CAS 1219914-13-2) [1]. This estimate is based on the measured difference between fluorobenzene (logP 2.27) and benzene (logP 2.13) and is consistent with the PubChem XLogP3 value of 0.4 for N1-(4-fluorobenzyl)oxalamide, which lacks the hydroxycyclopentyl moiety; the addition of the cyclopentanol group contributes a further logP increment . The resulting lipophilicity is projected to remain below 3, preserving lead-likeness.

Lipophilicity Membrane permeability Structure-activity relationship

Hydrogen-Bonding Architecture: The Tertiary Hydroxycyclopentyl Group Donates One Additional H-Bond Donor and Imparts Conformational Restraint Compared to Primary Hydroxyalkyl or Cyclopropyl Analogs

N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide possesses a tertiary alcohol on the cyclopentyl ring, which serves as both a hydrogen-bond donor (HBD = 3 total) and a conformationally constrained acceptor [1]. In contrast, the cyclopropyl analog (N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide, CAS 1251698-45-9) features a primary alcohol that introduces an additional rotatable bond (increased flexibility and entropy penalty) and offers a different spatial orientation of the hydroxyl group due to the smaller ring size . The simplest comparator, N1-(4-fluorobenzyl)oxalamide, lacks the hydroxycyclopentyl moiety entirely (HBD = 2, rotatable bonds = 2), significantly altering its hydrogen-bonding capacity and molecular recognition profile [2].

Hydrogen bonding Conformational restriction Target selectivity

Topological Polar Surface Area (TPSA) Optimization: Target Compound TPSA Is Projected at 85–95 Ų, Within the 60–140 Ų Range for Oral Bioavailability, Surpassing Heavier Analogs That Exceed the Upper Threshold

The topological polar surface area (TPSA) of N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide is estimated at 85–95 Ų, based on the sum of oxalamide core (72.2 Ų for the simple analog, PubChem computed [1]) plus the incremental contribution of the tertiary alcohol and cyclopentyl methylene (estimated ~15–23 Ų per oxygen and additional surface) [2]. This value falls comfortably within the established 60–140 Ų window predictive of acceptable oral absorption. In contrast, the N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide analog, which incorporates a para-methoxyphenyl substituent, adds approximately 18–22 Ų of additional polar surface area from the methoxy group, pushing the TPSA toward the upper 110–120 Ų range, near or beyond the limit for favorable passive permeation .

Oral bioavailability Polar surface area ADME prediction

High-Value Application Scenarios for N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide in Drug Discovery and Chemical Biology


Lead-Like Fragment Expansion Libraries Targeting CNS-Penetrant Candidates

With a molecular weight of 294 Da and an estimated TPSA of 85–95 Ų—both within the narrow CNS MPO (Multiparameter Optimization) desirability range [1]—this compound serves as an ideal central scaffold for fragment-based drug discovery (FBDD) programs aiming to optimize blood-brain barrier penetration. Its lipophilicity (estimated logP ~2.0–2.5) balances passive permeability with reduced P-glycoprotein efflux risk, giving it an advantage over simpler analogs that are too polar (simple oxalamide, logP 0.4) or bulkier analogs (methoxyphenyl derivative, TPSA >110 Ų) that exceed CNS drug-likeness thresholds.

Kinase or Epigenetic Target Probe Synthesis Requiring Conformationally Restrained Hydrogen-Bond Donors

The tertiary hydroxycyclopentyl motif provides a geometrically constrained hydrogen-bond donor/acceptor pair that is valuable for designing selective kinase or bromodomain inhibitors, where the directionality of the hydroxyl group can be exploited to achieve unique hinge-region or acetyl-lysine pocket interactions [2]. The 4-fluorobenzyl group further contributes to binding through a favorable edge-to-face π-stacking with aromatic protein residues (Phe, Tyr). This combination differentiates it from cyclopropyl analogs (primary alcohol, higher flexibility) and des-fluoro analogs (weaker π-interactions). Procurement of this precise chemotype enables SAR exploration that would be inaccessible with the closest available alternatives.

Metabolic Stability Screening Cascades: Benchmarking Cyclic Tertiary Alcohol Oxalamides Against Primary and Secondary Alcohol Series

Tertiary alcohols are generally less susceptible to Phase I oxidative metabolism and Phase II glucuronidation compared to primary or secondary alcohols [3], making the 1-hydroxycyclopentyl group a strategic metabolic soft spot for extending in vitro half-life. N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide can be deployed as a positive-control chemotype in high-throughput metabolic stability assays (human liver microsomes, hepatocytes) to benchmark the intrinsic clearance (CLint) of novel oxalamide series against that of primary alcohol-containing analogs (e.g., CAS 1251698-45-9). The quantitative expectation of lower CLint for the tertiary alcohol scaffold provides a measurable selection advantage for programs prioritizing metabolic durability.

Chemoproteomics and Photoaffinity Labeling Probe Design

The 4-fluorobenzyl group offers a convenient spectroscopic handle (19F NMR) for studying protein-ligand interactions in chemoproteomics workflows [4]. Additionally, the hydroxycyclopentyl hydroxyl can be derivatized to introduce a diazirine or benzophenone photocrosslinker without eliminating the hydrogen-bond-donating capacity of the scaffold (by using the hydroxyl as a synthetic anchor point for a cleavable linker). This dual functionality—fluorine detection handle and derivatizable tertiary alcohol—is not simultaneously present in des-fluoro benzyl analogs (which lack the fluorine probe) or in cyclopropyl analogs (where the primary alcohol may be less chemically discriminating for site-specific conjugation). Researchers procuring this compound gain a multi-modal tool for target ID and engagement studies that is not replicable with the nearest structural neighbors.

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